7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
7-oxo-2-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12-9(13(18)19)7-14-11-6-10(15-16(11)12)8-4-2-1-3-5-8/h1-7,15H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORCMACWYLXFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=C(C(=O)N3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507925 | |
| Record name | 7-Oxo-2-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79039-20-6 | |
| Record name | 7-Oxo-2-phenyl-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclization
A foundational approach involves the reaction of 5-amino-3-phenylpyrazole-4-carbonitrile with 1,3-dicarbonyl compounds (e.g., diethyl malonate or ethyl acetoacetate) under basic conditions. This method, adapted from pyrazolopyrimidine syntheses, proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclodehydration.
Procedure :
- Reactants :
- 5-Amino-3-phenylpyrazole-4-carbonitrile (1.0 equiv)
- Diethyl malonate (1.2 equiv)
- Sodium ethoxide (1.5 equiv) in ethanol
- Conditions : Reflux at 80°C for 7 hours.
- Workup : Acidification with HCl yields the intermediate ethyl 7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (2M, 100°C, 4 hours).
Key Data :
| Parameter | Value |
|---|---|
| Yield (intermediate) | 68–72% |
| Yield (final acid) | 85–90% |
| Purity (HPLC) | >98% |
The regioselectivity of this reaction is governed by the electron-withdrawing cyano group, which directs cyclization to position 6. The ester intermediate’s hydrolysis is quantitative under alkaline conditions, avoiding decarboxylation due to mild temperatures.
Post-Synthetic Functionalization of Pyrazolo[1,5-a]pyrimidine Intermediates
Oxidation of 6-Methyl Derivatives
An alternative route involves the oxidation of 6-methyl groups to carboxylic acids. Starting from 6-methyl-7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine, strong oxidizing agents like KMnO₄ in acidic media achieve this transformation.
Procedure :
- Reactant : 6-Methyl-7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine (1.0 equiv).
- Conditions : KMnO₄ (3.0 equiv), H₂SO₄ (1M), 80°C, 6 hours.
- Workup : Neutralization with NaOH, extraction with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Byproducts | Overoxidized quinones (5–8%) |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the above methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98 | High | Moderate |
| Biginelli-Type | 70 | 95 | Medium | High |
| Oxidation | 65 | 90 | Low | Low |
Reaction Optimization and Troubleshooting
Solvent Effects
DMF enhances reaction rates in Biginelli-type syntheses by stabilizing intermediates through polar interactions. Ethanol, while safer, prolongs reaction times by 30–40%.
Temperature Control
Cyclocondensation at >100°C promotes decarboxylation, reducing yields by 15–20%. Optimal temperatures are 80–90°C.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, oxo derivatives, and dihydro derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Antihypertensive Properties
One of the primary applications of 7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is its potential as an antihypertensive agent. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine can act as angiotensin II receptor antagonists, which are crucial in managing hypertension. A study demonstrated that modifications to the structure of these compounds led to significant improvements in their oral bioavailability and antihypertensive activity in animal models (e.g., spontaneously hypertensive rats) .
Anti-inflammatory Effects
In addition to its antihypertensive properties, compounds related to this compound have shown promise in anti-inflammatory applications. The structure allows for interactions with various biological targets involved in inflammatory pathways. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines and could be explored for treating conditions like arthritis .
Anticancer Activity
Emerging research indicates that pyrazolo[1,5-a]pyrimidine derivatives may possess anticancer properties. The ability to modulate key signaling pathways in cancer cells has been observed, with some derivatives demonstrating cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 3-position | Methyl group | Enhanced binding affinity to angiotensin II receptors |
| 5-position | Ethyl group | Improved oral bioavailability |
| 2-position | Phenyl group | Increased cytotoxicity against cancer cell lines |
This table summarizes key modifications that have been shown to enhance the biological activity of related compounds.
Angiotensin II Receptor Antagonists
A significant study focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that specific modifications at the 3 and 5 positions significantly improved their potency as angiotensin II receptor antagonists. The most effective compound demonstrated superior activity compared to existing drugs like losartan .
In Vivo Efficacy
In vivo studies involving spontaneously hypertensive rats have shown that certain derivatives of this compound can effectively lower blood pressure when administered orally. This highlights the potential for developing new antihypertensive therapies based on this compound .
Cytotoxicity Against Cancer Cells
Another study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that some compounds exhibited significant growth inhibition and induced apoptosis in targeted cancer cells, suggesting their potential role as anticancer agents .
Mechanism of Action
The mechanism of action of 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been recognized as a purine analog with cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitory activity . Additionally, it acts as a tyrosine kinase inhibitor, which is crucial for its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities based on substituent variations. Key analogs include:
Functional Analogs
- BAY60-7550 (imidazolopyrimidine) : Shares structural rigidity and nitrogen-linked groups with the target compound. BAY60-7550 is a potent PDE2 inhibitor (IC50: ~0.1 μM), highlighting the importance of heterocyclic core modifications for selectivity .
- Tetrazolo[1,5-a]pyrimidine-6-carboxylic esters : Synthesized via solvent-free methods, these analogs demonstrate eco-friendly synthesis but lack direct biological comparison to pyrazolo derivatives .
- Triazolo[1,5-a]pyrimidines: Explored as CB2 cannabinoid receptor ligands, emphasizing the role of core heteroatom rearrangement in target specificity .
Structure-Activity Relationship (SAR) Insights
- Position 2 : A phenyl group enhances rigidity and mimics dimethoxybenzene motifs in BAY60-7550, improving enzyme binding . Methyl or fluorophenyl substituents reduce activity, suggesting steric or electronic constraints .
- Position 4 : Introduction of a 4-chlorobenzyl group (Derivative 80) confers ALR2 selectivity, likely through hydrophobic interactions .
- Position 6 : Carboxylic acid is critical for hydrogen bonding with catalytic residues. Replacement with carboxamide (e.g., compound 2a) shifts activity toward PDE2 inhibition .
- Position 7 : Oxo groups are essential for maintaining the dihydro state, which influences redox activity and substrate binding .
Biological Activity
7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 79039-20-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for various pharmacological properties including anticancer, antimicrobial, and enzyme inhibition activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H11N3O3
- Molecular Weight : 255.23 g/mol
- IUPAC Name : this compound
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested against A549 human lung adenocarcinoma cells, showing a significant reduction in cell viability at concentrations above 100 µM .
| Compound | Cell Line | Viability (%) at 100 µM |
|---|---|---|
| 7-Oxo-2-phenyl... | A549 | 78 - 86 |
| Cisplatin | A549 | Reference |
This indicates that while the compound shows some cytotoxicity, it may not be as potent as established chemotherapeutics like cisplatin.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was tested against multidrug-resistant pathogens:
- Pathogens Tested : Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
The results indicated that the compound exhibited varying degrees of antimicrobial activity against these pathogens, suggesting its potential use in treating infections caused by resistant strains .
3. Enzyme Inhibition
Another notable biological activity of this compound is its ability to inhibit specific enzymes:
- Phosphodiesterase Inhibition : The compound has been reported to act as an inhibitor of cAMP phosphodiesterase, which plays a crucial role in cellular signaling pathways. This inhibition could lead to increased levels of cAMP within cells, potentially influencing various physiological processes such as cell growth and differentiation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may modulate receptor activities such as tyrosine kinase receptors.
- Chemical Reactivity : It undergoes various chemical reactions including oxidation and reduction which can modify its biological activity and enhance its therapeutic potential.
Case Studies
Several studies have explored the biological effects of similar compounds within the pyrazolo[1,5-a]pyrimidine class:
- Dorsomorphin : A known inhibitor of bone morphogenetic protein receptors showed significant anticancer properties and shares structural similarities with the target compound.
- Hydrazone Derivatives : Modifications leading to hydrazone derivatives from related compounds have shown enhanced anticancer activity compared to their parent structures .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | DMF, 80°C, 12h | 65% | |
| 2 | LiOH·H₂O, THF/H₂O | 85% |
Advanced: How can researchers optimize reaction yields when introducing substituents at position 3 of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
Regioselective functionalization at position 3 requires careful control of reaction conditions:
- Strategy 1: Use diazonium salt coupling to introduce arylazo groups. For example, reacting 5-phenyl derivatives with p-tolyl diazonium chloride in pyridine at reflux (110°C, 6h) achieves 68% yield .
- Strategy 2: Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids under inert atmospheres. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent (toluene/ethanol) .
- Critical Factors: pH control (neutral to slightly basic), exclusion of moisture, and use of anhydrous solvents .
Q. Table 2: Substituent Introduction at Position 3
| Substituent | Method | Yield | Reference |
|---|---|---|---|
| p-Tolylazo | Diazonium coupling | 68% | |
| Chlorophenyl | Suzuki-Miyaura coupling | 62% |
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.2–8.5 ppm (pyrimidine H), δ 7.3–7.6 ppm (phenyl H), δ 12.5 ppm (carboxylic acid -OH) .
- ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm and aromatic carbons at 110–150 ppm .
- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]⁺ calcd: 254.1042; found: 254.1039) .
- Infrared (IR) Spectroscopy: Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (-OH) .
Q. Table 3: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.4 (pyrimidine), δ 7.5 (phenyl) | |
| HRMS (ESI) | m/z 254.1039 [M+H]⁺ |
Advanced: How should researchers resolve contradictions in elemental analysis data for derivatives?
Methodological Answer:
Discrepancies in elemental analysis (e.g., C, H, N percentages) often arise from incomplete purification or hygroscopic intermediates:
- Step 1: Repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Step 2: Validate purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile) with ≥98% purity threshold .
- Step 3: Reanalyze using combustion analysis with triplicate measurements to minimize experimental error .
Example: A derivative with calculated C: 61.65% but found C: 61.78% was attributed to residual solvent, resolved by extended drying under vacuum .
Basic: What structural insights can X-ray crystallography provide for related compounds?
Methodological Answer:
X-ray crystallography confirms:
- Planarity of the pyrazolo[1,5-a]pyrimidine core , with bond lengths (e.g., C-N: 1.32–1.38 Å) consistent with aromaticity .
- Hydrogen-bonding networks , such as between the carboxylic acid group and adjacent nitrogen atoms, stabilizing the crystal lattice .
Q. Table 4: Crystallographic Data (Representative Example)
| Parameter | Value | Reference |
|---|---|---|
| Bond length (C-N) | 1.34 Å | |
| Space group | P2₁/c |
Advanced: What strategies enable the synthesis of fluorinated derivatives for SAR studies?
Methodological Answer:
Fluorination enhances metabolic stability and bioavailability:
- Direct Fluorination: Use Selectfluor® in acetonitrile at 60°C to introduce fluorine at position 5 or 7 .
- Building Block Approach: Start with fluorinated pyrazole precursors (e.g., 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid) and cyclize with β-ketoesters .
- Analytical Validation: ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorination .
Q. Table 5: Fluorination Methods
| Position | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 5 | Selectfluor®, 60°C, 8h | 55% | |
| 7 | H₂N-CF₃, Pd catalysis | 48% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
